molecular formula C17H21NO5 B14960215 Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[4-(acetyloxy)phenyl]carbonyl}piperidine-4-carboxylate

Cat. No.: B14960215
M. Wt: 319.4 g/mol
InChI Key: IZEWOJPYHYXHCD-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of an ethyl ester group, a piperidine ring, and an acetyloxybenzoyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with 4-(acetyloxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The acetyloxybenzoyl moiety may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-[4-(acetyloxy)benzoyl]piperidine-4-carboxylate is unique due to the combination of the piperidine ring and the acetyloxybenzoyl moiety, which imparts specific chemical and biological properties. This combination is not commonly found in other piperidine derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

ethyl 1-(4-acetyloxybenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C17H21NO5/c1-3-22-17(21)14-8-10-18(11-9-14)16(20)13-4-6-15(7-5-13)23-12(2)19/h4-7,14H,3,8-11H2,1-2H3

InChI Key

IZEWOJPYHYXHCD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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